
Belinostat glucuronide
Overview
Description
Belinostat glucuronide is the primary Phase II metabolite of belinostat (PXD101), a histone deacetylase (HDAC) inhibitor used in treating relapsed or refractory peripheral T-cell lymphoma. Glucuronidation occurs via the conjugation of glucuronic acid to belinostat’s hydroxylamine group, catalyzed predominantly by the UDP-glucuronosyltransferase (UGT) isoform UGT1A1 . This metabolic pathway enhances belinostat’s water solubility, facilitating renal and biliary excretion. Structural analysis confirms that this compound retains the core pharmacophore of belinostat but includes a glucuronic acid moiety linked via an ester bond, as demonstrated by LC-MS/MS and HPLC-UV validation .
Stability studies reveal that this compound maintains structural integrity at -80°C for 72 hours, with absolute response values preserved at 88.7–106.45% of initial levels . This stability profile is critical for accurate pharmacokinetic assessments in clinical settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: Belinostat glucuronide is synthesized through the glucuronidation of belinostat. This process involves the enzyme UDP-glucuronosyltransferase 1A1, which catalyzes the transfer of glucuronic acid from uridine diphosphate glucuronic acid to belinostat. The reaction typically occurs in the liver, where the enzyme is highly expressed .
Industrial Production Methods: Industrial production of this compound involves the use of recombinant UDP-glucuronosyltransferase 1A1 in a controlled bioreactor environment. The process ensures high yield and purity of the product, which is essential for its use in pharmacokinetic studies and therapeutic applications .
Chemical Reactions Analysis
Formation of Belinostat Glucuronide
Belinostat undergoes extensive metabolism primarily through glucuronidation, a phase II metabolic reaction facilitated by UDP-glucuronosyltransferases (UGTs). The UGT1A1 enzyme plays a pivotal role in converting belinostat into this compound.
-
Glucuronidation Process : The process involves the conjugation of glucuronic acid to the hydroxyl or carboxyl groups of the parent compound, enhancing its solubility and facilitating excretion.
Metabolic Pathways
The metabolic profile of belinostat includes several pathways leading to different metabolites, including:
-
Belinostat : The parent compound.
-
Belinostat Amide : Formed through deamination.
-
Belinostat Acid : Resulting from oxidation.
-
Methylated Belinostat : Produced via methylation.
Inhibition of Glucuronidation
Research indicates that increasing concentrations of belinostat can inhibit the glucuronidation of other compounds, such as SN-38. This non-competitive inhibition suggests that high doses of belinostat may alter the metabolism of co-administered drugs by affecting their glucuronidation rates .
Pharmacokinetic Studies
Pharmacokinetic studies have demonstrated that this compound has a significant presence in plasma following administration:
-
Half-life : Approximately 10.7 hours.
-
Area Under Curve (AUC) : 1506.9 ng/mL*h.
-
Maximum Plasma Concentration (Cmax) : Varies based on dosing regimens.
The formation of this compound is influenced by genetic polymorphisms in UGT1A1, with individuals homozygous for UGT1A1*28 showing reduced production of this metabolite, which could lead to increased systemic exposure to belinostat .
Implications for Drug Interactions
Given that UGT1A1 metabolizes up to 90% of belinostat, understanding its interactions with other drugs metabolized by the same enzyme is essential:
-
CYP Enzyme Interaction : Belinostat has been shown to inhibit CYP2C8 and CYP2C9 enzymes, which may further complicate its pharmacological profile when co-administered with other medications .
Key Metabolite Characteristics
Compound Name | Molecular Weight (g/mol) | AUC inf (ng/ml*hr) | Relative Exposure (Fold) | Formation Pathway |
---|---|---|---|---|
Belinostat | 318 | 12500 | 1.0 | Parent Compound |
This compound | 494 | 315000 | 16.2 | UGT1A1 |
Methylated Belinostat | 332 | 15000 | 1.1 | Not determined |
Belinostat Amide | 302 | 11800 | 1.0 | CYP Enzymes |
Belinostat Acid | 303 | 6500 | 0.5 | CYP Enzymes |
Scientific Research Applications
Metabolic Pathways
Belinostat undergoes extensive metabolism primarily through glucuronidation, primarily mediated by the enzyme UGT1A1. This process is crucial for the elimination of the drug from the body and influences its pharmacokinetic profile:
- Glucuronidation Mechanism : Belinostat is converted to belinostat glucuronide via UGT1A1, which is polymorphic in humans. Variants such as UGT1A1*28 can significantly affect the rate of glucuronidation, leading to variability in drug clearance among patients .
- Inhibition Studies : Research has shown that belinostat can inhibit the glucuronidation of other drugs such as SN-38 (the active metabolite of irinotecan), suggesting potential drug-drug interactions in combination therapies .
Pharmacokinetics
The pharmacokinetic properties of belinostat and its glucuronide metabolite are essential for understanding its therapeutic efficacy and safety:
- Half-Life and Clearance : Belinostat has a half-life ranging from 0.3 to 3.5 hours, with systemic clearance rates varying significantly among individuals . In a study involving ZL277 (a prodrug of belinostat), this compound was identified as a major metabolite in plasma, indicating its role in the drug's overall pharmacokinetic profile .
- Bioavailability : The bioavailability of belinostat is improved when administered as ZL277, which leads to higher concentrations of both belinostat and its metabolites, including this compound, in tumor tissues compared to direct administration of belinostat .
Clinical Implications
The understanding of this compound's metabolism and pharmacokinetics has several clinical implications:
- Dose Adjustment : Given the impact of UGT1A1 polymorphisms on drug metabolism, personalized dosing strategies based on genetic testing may enhance therapeutic outcomes and reduce toxicity . A population pharmacokinetic model has been developed to guide dose adjustments based on UGT1A1 genotype .
- Combination Therapies : The inhibition of UGT1A1 by belinostat raises concerns regarding potential interactions with other drugs metabolized by this pathway. This necessitates careful consideration when designing combination therapies involving HDAC inhibitors .
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound in clinical settings:
- Study on Drug Interactions : In vitro studies demonstrated that increasing concentrations of belinostat inhibited SN-38 glucuronidation in a dose-dependent manner, highlighting the potential for drug interactions when combining HDAC inhibitors with chemotherapeutic agents like irinotecan .
Mechanism of Action
Belinostat glucuronide itself does not have a direct pharmacological effect. Instead, it serves as a metabolite that facilitates the excretion of belinostat. The parent compound, belinostat, inhibits histone deacetylase enzymes, leading to the accumulation of acetylated histones and other proteins. This results in the activation of tumor suppressor genes, induction of apoptosis, and inhibition of cell proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structurally and Functionally Related Glucuronides
Metabolic Pathways and Enzyme Selectivity
Belinostat glucuronide shares metabolic similarities with other acyl glucuronides, such as dihydroartemisinin (DHA) glucuronide and quercetin glucuronides, but exhibits distinct UGT isoform preferences. While UGT1A1 dominates belinostat’s glucuronidation , quercetin undergoes regioselective glucuronidation by UGT1A9 (preferring the 3-position) and UGT1A3 (preferring the 3'-position) . In contrast, DHA glucuronidation in humans produces the 12α-epimer as the major metabolite .
Table 1: Key Differences in UGT Isoform Selectivity
Compound | Dominant UGT Isoform | Regioselectivity | Reference |
---|---|---|---|
Belinostat | UGT1A1 | Hydroxylamine conjugation | |
Quercetin | UGT1A9/UGT1A3 | 3-, 7-, 3'-, 4'-positions | |
Dihydroartemisinin | UGT2B7 | 12α-position |
Stability and Degradation Kinetics
This compound demonstrates superior stability compared to acyl glucuronides like ibuprofen glucuronide. While this compound retains >88% stability at -80°C over 72 hours , acyl glucuronides exhibit faster degradation. For example, dimethylated acyl glucuronides have a half-life (t1/2) of 23.3 hours, whereas their glucoside analogues degrade faster (t1/2 = 16 hours) . This disparity arises from steric and electronic effects influencing intramolecular rearrangement and hydrolysis rates.
Transporter Interactions and Disposition
This compound’s systemic exposure is modulated by multidrug resistance-associated proteins (MRPs). MRP2 mediates biliary excretion, while MRP3 facilitates basolateral efflux into blood . This contrasts with flavonoid glucuronides (e.g., quercetin-3-O-glucuronide), whose bioavailability depends heavily on breast cancer resistance protein (BCRP). In Bcrp1(−/−) mice, genistin glucuronide exposure increases 14-fold, whereas this compound’s disposition is less transporter-dependent .
Table 2: Transporter Impact on Glucuronide Exposure
Glucuronide | Key Transporter | Fold Change in AUC (Transporter KO) | Reference |
---|---|---|---|
This compound | MRP2 | Not reported | |
Etoposide glucuronide | MRP3 | Inhibited by bile salts | |
Genistin glucuronide | BCRP | 14× increase |
Functional and Clinical Implications
This compound’s non-competitive inhibition of UGT1A1 uniquely distinguishes it from other HDAC inhibitors like vorinostat and panobinostat. This inhibition reduces SN-38 glucuronidation (a metabolite of irinotecan), increasing the risk of toxicity during co-administration . In contrast, quercetin glucuronides exhibit antioxidant activity, with quercetin-3-O-glucuronide contributing significantly to radical scavenging in plant extracts .
Biological Activity
Belinostat glucuronide is a significant metabolite of belinostat, a hydroxamate class histone deacetylase (HDAC) inhibitor. Understanding its biological activity is essential for evaluating the pharmacokinetics and therapeutic potential of belinostat, particularly in the context of cancer treatment.
Overview of Belinostat
Belinostat is primarily used in the treatment of peripheral T-cell lymphoma and is undergoing trials for various non-hematologic malignancies. Its mechanism involves inhibiting HDAC, which leads to increased acetylation of histones and altered gene expression associated with cancer cell growth and survival . The drug has received fast track and orphan drug designations from the FDA due to its promising efficacy in relapsed or refractory cases.
Metabolism and Formation of this compound
The metabolism of belinostat occurs predominantly through glucuronidation , primarily mediated by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) . This pathway accounts for approximately 80-90% of belinostat's metabolic processing . The formation of this compound is crucial as it represents a major metabolite that influences the drug's pharmacokinetics.
Key Findings on Metabolism:
- Rapid Clearance : In patients with hepatocellular carcinoma, belinostat exhibits rapid plasma clearance, with this compound showing more than fourfold greater systemic exposure than its parent compound .
- Interindividual Variability : Genetic polymorphisms in UGT1A1, such as the UGT1A1*28 allele, significantly affect glucuronidation rates, leading to variability in drug metabolism among individuals . Patients with this allele may experience higher systemic exposure to belinostat.
Biological Activity and Efficacy
While this compound is a major metabolite, studies indicate that it possesses reduced potency compared to belinostat itself. Specifically, it has been found to be approximately 65-fold less potent than belinostat in vitro . This difference in potency raises important considerations for therapeutic efficacy and dosing strategies.
In Vitro Studies
In vitro assessments have demonstrated the following:
- Cell Viability Assays : Studies using HepG2 liver cancer cells showed dose-dependent activity for both belinostat and its glucuronide form. However, belinostat consistently exhibited greater cytotoxic effects compared to its glucuronide counterpart .
- MTS Assay Results : The MTS assay indicated that while both compounds can affect cell viability, the efficacy of belinostat far exceeds that of this compound across various concentrations .
Pharmacokinetic Considerations
The pharmacokinetics of belinostat are influenced by its metabolic conversion to glucuronide:
Compound | Molecular Weight (g/mol) | AUC Inf (ng/ml*hr) | Relative Exposure (Fold) |
---|---|---|---|
Belinostat | 318 | 12500 | 1.0 |
This compound | 494 | 315000 | 16.2 |
Methylated Belinostat | 332 | 15000 | 1.1 |
Belinostat Amide | 302 | 11800 | 1.0 |
Belinostat Acid | 303 | 6500 | 0.5 |
This table illustrates the significant difference in systemic exposure between belinostat and its glucuronide metabolite, highlighting the importance of understanding metabolic pathways in drug development and patient treatment strategies .
Clinical Implications
The clinical significance of these findings remains under investigation. Understanding the role of this compound in therapeutic outcomes can guide dosing regimens and inform strategies to mitigate adverse effects associated with increased systemic exposure due to genetic variability.
Q & A
Basic Research Questions
Q. What are the optimal storage conditions for Belinostat glucuronide in tissue samples to ensure stability during pharmacokinetic studies?
Methodological Answer: this compound exhibits robust stability at -80°C , with absolute response values retained between 88.7%–106.45% over 72 hours in human tissue matrices. Key validation steps include:
- Recovery Testing : Use spiked quality control (QC) samples to confirm recovery rates (86.4%–101.3%) .
- Parallelism Assessment : Validate linearity across concentrations (e.g., QCLL, QCM, QCH) with precision and accuracy within 15%–20% .
- Chromatographic Integrity : Employ Acquity BEH UPLC columns at 40°C to minimize retention time variability and cross-contamination .
Q. Which analytical methods are most effective for quantifying this compound in complex biological matrices, and what validation parameters are critical?
Methodological Answer: LC-MS/MS is the gold standard, with protocols requiring:
- Column Selection : Acquity BEH UPLC columns for superior separation of this compound from its parent compound (retention time difference: 0.1 min ) .
- Cross-Talk Mitigation : Resolve cross-talk (e.g., 16% between Belinostat and its glucuronide) via gradient optimization and retention time adjustments .
- Validation Parameters : Include accuracy (±15%), precision (CV <20%), and matrix effect evaluations using blank tissue extracts .
Q. What enzymatic pathways primarily govern the glucuronidation of Belinostat, and how can researchers confirm UGT1A1's role in this process?
Methodological Answer:
- Primary Pathway : UGT1A1 catalyzes glucuronidation at the hydroxamate group, forming the inactive metabolite. Confirm using:
Advanced Research Questions
Q. How do researchers address analytical cross-talk between this compound and its parent compound in LC-MS/MS assays?
Methodological Answer:
- Chromatographic Resolution : Optimize UPLC gradients to achieve ≥0.1 min retention time separation. For example, this compound elutes at 5.11 min vs. Belinostat at 5.16 min .
- Selective Ion Monitoring : Use unique precursor/product ion transitions (e.g., m/z 493.0898 → 317.0583 for the glucuronide) to reduce interference .
- Cross-Validation : Compare results with and without β-glucuronidase hydrolysis to confirm specificity .
Q. What experimental strategies can mitigate rapid metabolic clearance of this compound in in vitro hepatic models?
Methodological Answer:
- Copper Complexation : Pre-incubate Belinostat with Cu(II) ions (e.g., Cubisbel) to stabilize the hydroxamate group, reducing glucuronidation rates. This extends in vitro half-life from 23.92 min (free Belinostat) to 59.67 min .
- Cofactor Optimization : Adjust UDP-glucuronic acid concentrations in HLMs to modulate enzyme activity .
- Time-Course Profiling : Collect samples at ≤30-min intervals to capture early-phase metabolism dynamics .
Q. How should researchers interpret contradictory stability data between in vitro microsomal studies and ex vivo tissue samples for this compound?
Methodological Answer:
- Contextual Factors : Tissue samples (e.g., liver) contain endogenous enzymes and cofactors absent in HLMs, accelerating glucuronide degradation. Validate stability using:
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enoyl]amino]oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O10S/c24-15(22-33-21-18(27)16(25)17(26)19(32-21)20(28)29)10-9-12-5-4-8-14(11-12)34(30,31)23-13-6-2-1-3-7-13/h1-11,16-19,21,23,25-27H,(H,22,24)(H,28,29)/b10-9+/t16-,17-,18+,19-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFPHALYAMPZAH-UAHLBMKISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NOC3C(C(C(C(O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1486471-13-9 | |
Record name | Belinostat glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1486471139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BELINOSTAT GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W03E88X74 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.